molecular formula C14H14F2N2O2S2 B10961891 2,5-difluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide

2,5-difluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B10961891
M. Wt: 344.4 g/mol
InChI Key: YKXIHAZDGMKFFF-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzothiazole ring, which is fused with a benzene ring substituted with two fluorine atoms and a sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination of the benzene ring. This step often requires the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The final step involves the reaction of the fluorinated benzothiazole derivative with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to maintain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as in the presence of a strong base.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2,5-difluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making this compound a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. The benzothiazole ring system is a common motif in many drugs, and the presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by participating in halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-difluorobenzenesulfonamide: Lacks the benzothiazole ring, making it less complex and potentially less potent in biological applications.

    N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide: Lacks the fluorine atoms, which may affect its metabolic stability and binding affinity.

Uniqueness

The presence of both the benzothiazole ring and the fluorine atoms in 2,5-difluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide makes it unique. This combination enhances its potential as a versatile compound in various scientific and industrial applications, offering improved stability, bioavailability, and binding properties compared to similar compounds.

Properties

Molecular Formula

C14H14F2N2O2S2

Molecular Weight

344.4 g/mol

IUPAC Name

2,5-difluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H14F2N2O2S2/c1-8-2-5-11-12(6-8)21-14(17-11)18-22(19,20)13-7-9(15)3-4-10(13)16/h3-4,7-8H,2,5-6H2,1H3,(H,17,18)

InChI Key

YKXIHAZDGMKFFF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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